molecular formula C18H24N2O4S B2501951 N-(1-benzothiophen-6-yl)-N'-[(tert-butoxy)carbonyl](tert-butoxy)carbohydrazide CAS No. 2383709-13-3

N-(1-benzothiophen-6-yl)-N'-[(tert-butoxy)carbonyl](tert-butoxy)carbohydrazide

Cat. No.: B2501951
CAS No.: 2383709-13-3
M. Wt: 364.46
InChI Key: HCTMPCQZXYHEBJ-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide is a synthetic organic compound that belongs to the class of carbohydrazides. This compound features a benzothiophene moiety, which is known for its presence in various biologically active molecules. The tert-butoxycarbonyl (Boc) protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide typically involves the following steps:

    Formation of the Benzothiophene Intermediate: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.

    Introduction of the Carbohydrazide Moiety: The carbohydrazide group can be introduced via hydrazinolysis of esters or amides.

    Protection with Boc Groups: The final step involves the protection of the amine groups with tert-butoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the benzothiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring or the carbohydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield benzothiophene sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or receptor ligands.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc groups can be removed under acidic conditions to reveal the active amine functionalities, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzothiophen-6-yl)-N’-carbohydrazide: Lacks the Boc protecting groups, making it more reactive.

    N-(2-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide: Positional isomer with different reactivity and properties.

Uniqueness

N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under controlled conditions. This makes it a valuable intermediate in multi-step synthetic processes.

Properties

IUPAC Name

tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-17(2,3)23-15(21)19-20(16(22)24-18(4,5)6)13-8-7-12-9-10-25-14(12)11-13/h7-11H,1-6H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTMPCQZXYHEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CS2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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